4-(2-Oxoimidazolidin-1-yl)benzenesulfonyl chloride
Overview
Description
4-(2-Oxoimidazolidin-1-yl)benzenesulfonyl chloride is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by the presence of an imidazolidinone ring attached to a benzenesulfonyl chloride group. This compound is often used as an intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxoimidazolidin-1-yl)benzenesulfonyl chloride typically involves the reaction of 4-chlorobenzenesulfonyl chloride with imidazolidin-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for further applications in various fields .
Chemical Reactions Analysis
Types of Reactions
4-(2-Oxoimidazolidin-1-yl)benzenesulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like triethylamine, nucleophiles such as amines, and oxidizing or reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives .
Scientific Research Applications
4-(2-Oxoimidazolidin-1-yl)benzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of biologically active molecules, including potential therapeutic agents.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-(2-Oxoimidazolidin-1-yl)benzenesulfonyl chloride involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to tubulin, disrupting microtubule polymerization and leading to cell cycle arrest in the G2/M phase . This mechanism is particularly relevant in its application as an antimicrotubule agent in cancer research .
Comparison with Similar Compounds
Similar Compounds
Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates: These compounds share a similar core structure but differ in their functional groups and specific applications.
Tetrahydro-2-oxopyrimidin-1(2H)-yl analogues: These analogues have a different ring structure but exhibit similar biological activities.
Uniqueness
4-(2-Oxoimidazolidin-1-yl)benzenesulfonyl chloride is unique due to its specific structural features that confer distinct chemical reactivity and biological activity. Its ability to act as an intermediate in the synthesis of various biologically active molecules sets it apart from other similar compounds .
Properties
IUPAC Name |
4-(2-oxoimidazolidin-1-yl)benzenesulfonyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3S/c10-16(14,15)8-3-1-7(2-4-8)12-6-5-11-9(12)13/h1-4H,5-6H2,(H,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEQLFLQQGVWBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC=C(C=C2)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90613704 | |
Record name | 4-(2-Oxoimidazolidin-1-yl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90613704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827579-44-2 | |
Record name | 4-(2-Oxoimidazolidin-1-yl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90613704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.